molecular formula C13H20BN3O3 B7954162 N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

Cat. No.: B7954162
M. Wt: 277.13 g/mol
InChI Key: TYVMRDKFSVRNFI-UHFFFAOYSA-N
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Description

N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is an organic compound that features a boronic ester group and an amino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced via a reaction between a suitable boronic acid and a diol, such as pinacol, under dehydrating conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine source.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the boronic ester group’s ability to interact with diols and other biomolecules.

    Medicine: Explored for its potential as an enzyme inhibitor or drug candidate, particularly in cancer research.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The amino group can participate in hydrogen bonding and other interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an acetamide group.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a phenyl group instead of a pyridine ring.

    2-Aminopyridine-5-boronic acid pinacol ester: Similar boronic ester group but with different substituents on the pyridine ring.

Uniqueness

N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is unique due to its combination of a boronic ester group and an amino group on a pyridine ring, which provides a versatile platform for various chemical modifications and applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O3/c1-8(18)17-11-10(6-9(15)7-16-11)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVMRDKFSVRNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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